1-(2,2-Dimethoxyethyl)guanidine

Description

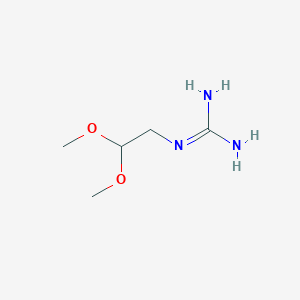

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethoxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEQOIBLBUCKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428332 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52737-38-9 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)guanidine: Synthesis, Properties, and Therapeutic Potential

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 1-(2,2-Dimethoxyethyl)guanidine. As a unique guanidine derivative featuring a masked aldehyde functionality, this molecule presents intriguing possibilities in drug discovery, particularly as a potential arginine mimetic and a tool for probing biological systems. This document delves into the fundamental characteristics of the guanidine functional group, proposes a detailed synthetic protocol for the title compound, outlines methods for its characterization, and explores its putative mechanisms of action based on the extensive literature of related guanidinium-containing compounds. The guide is intended to serve as a foundational resource for researchers interested in the exploration and application of novel guanidine derivatives in medicinal chemistry and chemical biology.

Introduction: The Guanidinium Group - A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, the protonated form of guanidine, is a structural motif of paramount importance in biological systems and medicinal chemistry.[1][2] Its high basicity, with a typical pKa around 13.6, ensures that it is protonated under physiological conditions, allowing it to form strong electrostatic and hydrogen bonding interactions.[1] This capacity for multipoint recognition is exemplified by the amino acid arginine, where the guanidinium side chain plays a critical role in protein structure, enzyme catalysis, and molecular recognition events.[3]

The inherent biological relevance of the guanidinium moiety has led to its incorporation into a vast array of synthetic molecules with diverse therapeutic applications.[4] Guanidine derivatives have been successfully developed as antihypertensives, antidiabetic agents, and antiviral compounds.[5] Furthermore, the ability of the guanidinium group to interact with biological targets such as enzymes, ion channels, and nucleic acids has made it a "privileged scaffold" in drug design.[6] Researchers continue to explore novel guanidine-containing molecules to modulate a wide range of physiological and pathological processes.

This guide focuses on a specific, yet underexplored, derivative: This compound . This molecule is distinguished by the presence of a dimethoxyacetal group, which serves as a protected form of an aldehyde. This feature suggests that this compound could act as a stable arginine mimetic, with the potential for the aldehyde to be unmasked under specific biological conditions, thereby introducing a reactive functional group for covalent modification or further interaction with a biological target.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application in research and drug development. While specific experimental data for this compound is not extensively reported in the literature, we can infer its key characteristics based on the well-established chemistry of guanidines and acetals.

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₅H₁₃N₃O₂ | Based on chemical structure. |

| Molecular Weight | 147.18 g/mol | Calculated from the molecular formula. |

| IUPAC Name | This compound | Systematic nomenclature. |

| CAS Number | Not available | A CAS number for the diethoxy analog (1188-84-7) exists, suggesting the dimethoxy analog is less common. |

| Appearance | Colorless to pale yellow oil or solid | Typical for small, functionalized organic molecules. |

| Basicity (pKa) | ~13.5 | The guanidinium group is a very strong base, and its pKa is largely independent of alkyl substitution.[1] |

| Solubility | Highly soluble in water and polar organic solvents (e.g., methanol, ethanol). | The protonated guanidinium group and the polar acetal functionality will confer high polarity. Guanidine hydrochloride is highly soluble in water.[7] |

| Stability | Stable under neutral and basic conditions. The acetal is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. | General reactivity of acetals. |

Synthesis and Characterization

The synthesis of this compound can be achieved through the guanylation of the corresponding primary amine, 2,2-dimethoxyethylamine. Several established methods for guanidine synthesis are applicable.[4][8][9][10]

Proposed Synthetic Protocol: Guanylation of 2,2-Dimethoxyethylamine

This protocol describes a common and effective method for the synthesis of monosubstituted guanidines using a commercially available guanylating agent, such as N,N'-di-Boc-S-methylisothiourea.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,2-dimethoxyethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add N,N'-di-Boc-S-methylisothiourea (1.1 eq).

-

Activation: Add a thiophile, such as mercury(II) chloride (HgCl₂) (1.1 eq) or silver nitrate (AgNO₃), to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the insoluble salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N,N'-di-Boc-1-(2,2-dimethoxyethyl)guanidine.

-

Purification (Protected Intermediate): The crude product can be purified by flash column chromatography on silica gel.

-

Deprotection: The purified Boc-protected guanidine is dissolved in a minimal amount of DCM and treated with an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Isolation of Final Product: The solvent and excess acid are removed under reduced pressure to yield this compound as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.[11]

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methoxy protons (a singlet around 3.3 ppm), the methylene protons adjacent to the guanidine group (a triplet), the methine proton of the acetal (a triplet), and exchangeable protons of the guanidinium group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the methoxy carbons, the methylene carbon, the methine carbon of the acetal, and the characteristic guanidinium carbon atom (typically in the range of 155-160 ppm).

-

IR (Infrared) Spectroscopy: A broad absorption in the region of 3100-3400 cm⁻¹ corresponding to N-H stretching vibrations of the guanidinium group is expected. A strong C=N stretching vibration should also be present around 1650 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Biological Activity and Mechanism of Action

The unique structure of this compound suggests several potential avenues for biological activity, primarily centered around its role as an arginine mimetic.[5][6][12]

Diagram of Potential Mechanisms of Action:

Caption: Putative mechanisms of action for this compound.

Arginine Mimicry and Enzyme Inhibition

The guanidinium group of this compound can mimic the side chain of arginine, allowing it to bind to the active sites of enzymes that recognize arginine as a substrate or regulator.[13] This could lead to competitive inhibition of these enzymes.

-

Nitric Oxide Synthases (NOS): These enzymes utilize arginine to produce nitric oxide, a critical signaling molecule. Arginine analogs are well-known inhibitors of NOS.

-

Trypsin-like Serine Proteases: These enzymes cleave peptide bonds following arginine or lysine residues. Guanidine-containing molecules can act as inhibitors of these proteases.

Modulation of Ion Channels

Guanidinium ions are known to interact with and modulate the activity of various ion channels.[14] The positive charge of the guanidinium group in this compound could lead to interactions with the negatively charged residues in the pore or vestibule of ion channels, potentially altering their gating properties.

Interaction with Nucleic Acids

The ability of the guanidinium group to form multiple hydrogen bonds and engage in electrostatic interactions makes it a candidate for binding to the phosphate backbone and nucleobases of DNA and RNA.[15] This could interfere with processes such as transcription and translation.

The Role of the Masked Aldehyde

The dimethoxyacetal group is stable under physiological conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions, such as those found in the microenvironment of tumors or within cellular compartments like lysosomes. The unmasked aldehyde is a reactive electrophile that could potentially form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) on target proteins, leading to irreversible inhibition.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery and chemical biology. Its straightforward synthesis and unique structural features make it an attractive candidate for further investigation.

Key areas for future research include:

-

Detailed Physicochemical Characterization: Experimental determination of the pKa, solubility, and stability profile of the compound.

-

In Vitro Biological Screening: Evaluation of its activity against a panel of arginine-recognizing enzymes, ion channels, and its potential antimicrobial or anticancer effects.

-

Mechanism of Action Studies: Elucidation of its specific molecular targets and the role of the masked aldehyde in its biological activity.

-

Structural Biology: Co-crystallization of the compound with its biological targets to understand the molecular basis of its interactions.

References

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

- Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.

-

Wikipedia. (2024). Guanidine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.

- Linton, B. R., et al. (2012). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. ACS Chemical Biology, 7(5), 864-872.

- Bohlin, L., & Westh, P. (2009). Arginine mimetic structures in biologically active antagonists and inhibitors. Current medicinal chemistry, 16(30), 3883-3905.

- Das, S., & Trout, B. L. (2021). Role of arginine in hydrophobic interactions and biological formulation design. Physical Chemistry Chemical Physics, 23(10), 5875-5887.

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

- O. V. Chernova, et al. (2020). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN, 3(6), 254-285.

- ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).

- Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives.

- Johnson, R. L., et al. (1998). The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. Journal of peptide research, 52(3), 201-207.

- Gellman, S. H., et al. (2012). Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides.

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3520, Guanidine. Retrieved from [Link]

- ResearchGate. (n.d.). 1H-NMR spectra of polymeric guanidine derivatives.

- University of Wisconsin-La Crosse. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Schwalbe, H., et al. (2022). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments, 16(2), 223-229.

- Ishihara, K. (2003). Guanidine chemistry. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 123(1), 1-22.

- Sigel, R. K., et al. (2022). Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). ChemBioChem, 23(4), e202100589.

- Sigma-Aldrich. (n.d.). 1-(2,2-DIETHOXYETHYL)GUANIDINE SULFATE.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5742, Guanidine Hydrochloride. Retrieved from [Link]

- BLDpharm. (n.d.). 215050-11-6|1,3-Di-Boc-2-(2-Hydroxyethyl)Guanidine.

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 4. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]

- 5. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Guanidine synthesis by guanylation [organic-chemistry.org]

- 9. Guanidine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. lehigh.edu [lehigh.edu]

- 12. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

1-(2,2-Dimethoxyethyl)guanidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,2-Dimethoxyethyl)guanidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable bifunctional building block in medicinal chemistry and organic synthesis. The protected aldehyde functionality, presented as a dimethyl acetal, combined with the highly basic and versatile guanidine group, makes this molecule a strategic intermediate for the construction of complex heterocyclic systems and pharmacologically active agents. This document details a reliable synthetic protocol, explains the mechanistic rationale behind the experimental choices, and outlines a rigorous, multi-technique analytical workflow for structural verification and purity assessment, designed for researchers and professionals in drug development.

Introduction: Strategic Importance of this compound

The guanidine functional group is a cornerstone in medicinal chemistry, renowned for its strong basicity and ability to form multiple hydrogen bonds.[1] This "Y-shaped" arrangement of three nitrogen atoms around a central carbon is a key structural motif in numerous natural products and pharmaceuticals, including the amino acid arginine and the antihypertensive drug guanabenz.[1] When incorporated into a molecule like this compound, it is paired with a latent aldehyde group, masked as a stable dimethyl acetal.

This dual functionality is of significant strategic value. The guanidine moiety can be used to impart aqueous solubility, engage in specific receptor binding interactions, or act as a catalyst or superbase.[2][3] The acetal, stable under basic and neutral conditions, can be selectively deprotected under mild acidic conditions to reveal a reactive aldehyde, enabling subsequent reactions such as reductive amination, condensation, or cyclization. This guide provides the essential knowledge to reliably synthesize and confidently characterize this important synthetic intermediate.

Synthesis of this compound

The synthesis of guanidines from primary amines is a well-established transformation with several available methods.[2][4][5] For the preparation of this compound, the most direct and efficient approach involves the reaction of aminoacetaldehyde dimethyl acetal with a suitable guanylating agent.

Rationale for the Synthetic Approach

The chosen method is the condensation of aminoacetaldehyde dimethyl acetal with S-methylisothiourea sulfate. This approach is selected for several key reasons:

-

Expertise & Experience: This is a classic and robust method for guanidinylation that avoids harsh reagents or complex catalysts.[4] The starting materials, aminoacetaldehyde dimethyl acetal and S-methylisothiourea sulfate, are commercially available and relatively inexpensive.

-

Causality: S-methylisothiourea is an excellent guanylating agent because the S-methyl group is a good leaving group, readily displaced by the nucleophilic primary amine of the aminoacetal. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of methanethiol, a volatile and easily removed byproduct.

-

Trustworthiness: The protocol is straightforward, and the reaction progress can be easily monitored. The isolation of the product as a salt (e.g., hydrochloride or sulfate) often facilitates purification by crystallization, ensuring high purity of the final compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Aminoacetaldehyde dimethyl acetal (1.0 eq)[6]

-

S-Methylisothiourea sulfate (0.5 eq, as it contains two equivalents of the reagent)

-

Sodium Hydroxide (1.0 eq)

-

Methanol

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (e.g., 2M in diethyl ether, for salt formation if desired)

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve S-methylisothiourea sulfate (0.5 eq) in water.

-

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water. Stir for 15-20 minutes to liberate the free S-methylisothiourea base.

-

Nucleophilic Addition: To the stirred, cold solution, add a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in methanol.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours). The elimination of methanethiol (stench) is an indicator of reaction progress.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer). The high polarity of the guanidine may require the addition of salt (brine) to the aqueous layer to improve extraction efficiency.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or solid.

-

Purification: The crude product can be purified by silica gel column chromatography. Alternatively, it can be dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitated as its hydrochloride salt by the addition of an ethereal HCl solution. The resulting salt can then be recrystallized.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized product. The combination of NMR, MS, and FT-IR provides a self-validating system where each analysis corroborates the findings of the others.

Characterization Workflow Diagram

Caption: Orthogonal workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for this compound are summarized below.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The guanidinyl carbon has a characteristic chemical shift.

Table 1: Predicted NMR Data for this compound (in CDCl₃ or DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -C(H ₂)-NH- | ~3.3 - 3.5 | Triplet (t) | ~45 - 50 |

| -CH (OCH₃)₂ | ~4.4 - 4.6 | Triplet (t) | ~102 - 105 |

| -OCH ₃ | ~3.3 - 3.4 | Singlet (s) | ~53 - 55 |

| -NH / -NH ₂ | ~5.0 - 7.5 (broad) | Broad Singlet | N/A |

| C =N(NH₂)₂ | N/A | N/A | ~157 - 160 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.

-

Technique: Electrospray Ionization (ESI) is ideal for this polar, basic molecule, typically run in positive ion mode.

-

Expected Ion: The compound will readily protonate to form the [M+H]⁺ ion.

-

Molecular Formula: C₅H₁₃N₃O₂

-

Molecular Weight: 147.18 g/mol

-

Expected m/z: 148.19 (for [C₅H₁₄N₃O₂]⁺)

-

-

Fragmentation: Further fragmentation (MS/MS) could show the loss of methanol (-32 Da) from the acetal or cleavage of the ethyl chain.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[1][8]

Table 2: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| N-H Stretching | Guanidine | 3200 - 3400 (broad) | Multiple overlapping bands due to NH and NH₂.[9][10] |

| C-H Stretching | Alkyl, Methoxy | 2830 - 3000 | Aliphatic C-H stretches. |

| C=N Stretching | Guanidine | ~1650 (strong) | Characteristic of the guanidinyl C=N bond.[9] |

| N-H Bending (Scissoring) | Guanidine | ~1600 (strong) | Often overlaps with the C=N stretch.[1][9] |

| C-O Stretching | Acetal | 1050 - 1150 (strong) | Two strong bands are typical for acetals. |

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis of this compound, a building block of considerable utility. The causality-driven selection of the synthetic protocol ensures efficiency and accessibility. Furthermore, the prescribed orthogonal analytical workflow, combining NMR, MS, and FT-IR, establishes a self-validating system for the rigorous and unambiguous characterization of the final product. By adhering to these protocols, researchers and drug development professionals can confidently produce and verify this valuable chemical intermediate for application in their synthetic programs.

References

-

ResearchGate. FTIR spectra of polymeric guanidine derivatives. Available from: [Link]

-

Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. Available from: [Link]

- Drozdov, F. V., & Kotov, V. M. (2020). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN.

-

Ishikawa, T. (2009). Guanidine chemistry. PubMed. [Link]

-

MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. Available from: [Link]

-

National Institutes of Health. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of guanidines. Available from: [Link]

-

Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Available from: [Link]

-

ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Available from: [Link]

-

Royal Society of Chemistry. Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Available from: [Link]

-

Semantic Scholar. Guanidines in Organic Synthesis. Available from: [Link]

-

ResearchGate. The mass spectra of the guanidines. (A) The MS² spectrum of.... Available from: [Link]541)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]

- 3. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Guanidine synthesis [organic-chemistry.org]

- 6. 氨基乙醛缩二甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)guanidine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Guanidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its remarkable versatility stems from its strong basicity, with the corresponding guanidinium cation being protonated under physiological pH, and its ability to form multiple hydrogen bonds.[3] These properties allow guanidine-containing molecules to engage in specific and high-affinity interactions with biological targets such as enzymes and receptors.[4] This guide focuses on a specific derivative, 1-(2,2-dimethoxyethyl)guanidine, providing a comprehensive overview of its chemical characteristics, a proposed synthetic route, and a discussion of its potential in the realm of drug development.

While a specific CAS registry number for this compound is not readily found in major chemical databases, its existence as a chemical intermediate and building block is noted. This guide will, therefore, serve as a foundational document for researchers interested in synthesizing and exploring the therapeutic potential of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a guanidine headgroup attached to a flexible 2,2-dimethoxyethyl tail. This combination of a highly basic, polar group and a more lipophilic, yet flexible, acetal-containing side chain suggests a unique physicochemical profile that could be advantageous for modulating pharmacokinetic and pharmacodynamic properties.

Molecular Structure:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethoxyethanamine (1.0 eq.) in methanol.

-

Addition of Reagents: To the stirred solution, add S-methylisothiourea sulfate (0.5 eq.) and triethylamine (2.0 eq.). The triethylamine acts as a base to neutralize the sulfuric acid formed during the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting materials and nonpolar impurities. The product, being a salt with any remaining acid, will likely remain in the aqueous phase. Basify the aqueous phase and extract the free guanidine into an organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization and Structural Elucidation

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the methoxy protons (a singlet), the methylene protons adjacent to the guanidine nitrogen (a triplet), the methine proton of the acetal (a triplet), and exchangeable protons of the guanidine group.

-

¹³C NMR: Expect signals for the methoxy carbons, the methylene carbon, the methine carbon of the acetal, and the characteristic downfield signal of the guanidinium carbon.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the guanidine group (around 3300-3400 cm⁻¹), C-N stretching, and C-O stretching of the acetal.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Potential Applications in Drug Development

The unique structural features of this compound make it an interesting candidate for various applications in drug discovery. The guanidine moiety is a known pharmacophore in a wide range of therapeutic agents, including antimicrobial, antiviral, anticancer, and cardiovascular drugs. [2][5][6] Potential Therapeutic Areas:

| Therapeutic Area | Rationale |

| Antimicrobial Agents | The cationic guanidinium group can interact with negatively charged bacterial membranes, leading to membrane disruption and cell death. [3][7] |

| Antiviral Agents | Guanidine and its derivatives have been shown to inhibit the replication of various viruses. [8] |

| Enzyme Inhibitors | The guanidine group can mimic the side chain of arginine, allowing it to act as a competitive inhibitor for enzymes that process arginine or related substrates. [9] |

| Modulators of Ion Channels and Receptors | The charged nature of the guanidinium group can lead to interactions with ion channels and G-protein coupled receptors. |

The Role of the 2,2-Dimethoxyethyl Moiety:

The acetal group in the side chain is relatively stable under neutral and basic conditions but can be hydrolyzed to an aldehyde under acidic conditions. This feature could be exploited for the design of prodrugs that release an active aldehyde-containing molecule at a specific physiological site with a lower pH.

Proposed Signaling Pathway Interaction:

Given the structural similarity of the guanidinium group to the side chain of arginine, this compound could potentially interact with enzymes involved in nitric oxide (NO) signaling, such as nitric oxide synthase (NOS).

Caption: Hypothetical interaction of this compound with the nitric oxide synthase pathway.

Conclusion and Future Directions

This compound represents a simple yet intriguing molecule with untapped potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of possible biological activities. This guide provides a foundational framework for its synthesis, characterization, and a rationale for its exploration in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic biological screening to uncover its therapeutic potential. The insights gained from such studies could pave the way for the development of novel guanidine-based therapeutics.

References

- Assunção, L. R. de, Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

- Hussain, Z., Khalaf, M., Ibraheem, H., & Yousif, E. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.

- Berlinck, R. G. S., Burtoloso, A. C. B., & Kossuga, M. H. (2010).

-

Human Metabolome Database. (n.d.). Showing metabocard for Methylguanidine (HMDB0001522). Retrieved January 22, 2026, from [Link]

- Ferreira, M., Dantas, R. F., & de Carvalho, S. A. (2021). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics, 10(9), 1083.

- Yousif, E., Salih, N., & Ahmed, A. (2016). Guanidine group: Definition and pharmaceutical applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 1026-1032.

- Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.

- Google Patents. (n.d.). Method for preparing aminoacetaldehyde dimethyl acetal.

- Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(9), 1263-1343.

-

CAS. (n.d.). N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine]. Retrieved January 22, 2026, from [Link]

- Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved January 22, 2026, from [Link]

- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.

-

Organic Syntheses. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved January 22, 2026, from [Link]

- Ferreira, M., et al. (2021). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics, 10(9), 1083.

- Darwish, K. M., et al. (2021). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC Medicinal Chemistry, 12(10), 1739-1755.

-

CAS. (n.d.). Guanidine, N,N′-dimethyl-N′′-(phenylmethyl)-, sulfate (2:1). Retrieved January 22, 2026, from [Link]

-

Encyclopedia.pub. (2022). Organometallic Chemistry of Guanidines. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 22, 2026, from [Link]

-

CAS. (n.d.). N-[2-(3,6-Dihydro-4-methyl-1(2H)-pyridinyl)ethyl]guanidine. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2-Bis(methoxycarbonyl)-3-[2-anilino-2-(4-methoxyphenyl)ethyl]guanidine. Retrieved January 22, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and pharmacological significance of natural guanidines from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-(2,2-Dimethoxyethyl)guanidine: A Theoretical and Practical Guide

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 1-(2,2-dimethoxyethyl)guanidine. As experimental data for this specific compound is not widely available in public-access databases, this document leverages fundamental spectroscopic principles and data from analogous structures to present a detailed predictive analysis. It is designed for researchers, chemists, and drug development professionals, offering both theoretical interpretation and practical methodologies for the structural elucidation of this and similar molecules using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction and Molecular Structure

This compound is a small organic molecule featuring two key functional groups: a highly basic guanidine moiety and a protected aldehyde in the form of a dimethyl acetal. The guanidine group, present in natural products like arginine, is of significant interest in medicinal chemistry for its ability to form strong hydrogen bonds and electrostatic interactions.[1] The acetal group serves as a stable protecting group for a reactive aldehyde, making the compound a potentially valuable synthetic intermediate.

Accurate structural confirmation is the cornerstone of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive means to verify molecular identity, purity, and structure. This guide will systematically deconstruct the predicted spectroscopic signature of this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; protic solvents like D₂O or CD₃OD will cause the exchange of labile N-H protons, leading to their disappearance from the ¹H spectrum. DMSO-d₆ is often preferred to observe these protons.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show five distinct signals, reflecting the five unique proton environments in the molecule.

| Atom(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| NH ₂ (N1, N2) | 6.5 - 7.5 | Broad Singlet | 4H | Protons on the terminal amino groups of the guanidine moiety. Their chemical shift is highly variable and depends on concentration and solvent. The broadness is due to quadrupole broadening from the ¹⁴N nuclei and potential chemical exchange. |

| NH (N3) | 6.0 - 7.0 | Broad Triplet | 1H | This proton is adjacent to the C2 methylene group. It is expected to be a broad triplet due to coupling with the two C2 protons. Its broadness is also influenced by the adjacent nitrogen. |

| CH (C3) | 4.4 - 4.6 | Triplet (t) | 1H | This is the acetal proton. It is deshielded by two adjacent oxygen atoms, shifting it downfield. It will be split into a triplet by the two neighboring protons on C2. |

| CH ₃ (C4, C5) | 3.2 - 3.4 | Singlet (s) | 6H | These two methoxy groups are chemically equivalent, giving rise to a single, sharp signal integrating to six protons. They are deshielded by the attached oxygen atoms. |

| CH ₂ (C2) | 3.1 - 3.3 | Triplet (t) | 2H | This methylene group is adjacent to both the N3 nitrogen and the C3 acetal carbon. It is expected to be a triplet due to coupling with the single proton on C3. Coupling to the N3 proton may also be observed, potentially resulting in a doublet of triplets if resolved. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

| Atom(s) | Predicted δ (ppm) | Rationale and Expert Insights |

| C 1 | 157 - 159 | The guanidinyl carbon is highly deshielded due to its attachment to three electronegative nitrogen atoms and its sp² hybridization. This region is characteristic of guanidines and ureas.[2] |

| C 3 | 101 - 104 | This is the acetal carbon, which is characteristically found in the 90-110 ppm range due to being bonded to two oxygen atoms.[3] |

| C 4, C 5 | 53 - 56 | The two equivalent methoxy carbons. Their chemical shift is typical for sp³ carbons attached to an oxygen atom. |

| C 2 | 42 - 45 | This aliphatic methylene carbon is attached to a nitrogen atom, which shifts it moderately downfield compared to a simple alkane carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction, yielding the final transmittance or absorbance spectrum.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3100 | Strong, Broad | N-H Stretch | Guanidine NH and NH₂ groups. The broadness results from extensive hydrogen bonding. Multiple overlapping bands are expected. |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H bonds of the methylene (C2) and methoxy (C4, C5) groups. |

| ~1650 | Strong | C=N Stretch | The central carbon-nitrogen double bond of the guanidinium core. This is a highly characteristic and intense band. |

| ~1600 | Medium | N-H Bend | Scissoring vibration of the NH₂ groups. |

| 1150 - 1050 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the C-O-C bonds in the acetal moiety. This is often a complex and intense region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and basic molecules like guanidines, which are readily protonated.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

-

MS Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement and elemental formula determination.

-

Data Analysis: Identify the molecular ion peak, typically the protonated molecule [M+H]⁺.

Predicted Mass Spectrum (ESI+)

-

Molecular Formula: C₅H₁₃N₃O₂

-

Monoisotopic Mass: 147.1008 g/mol

-

Predicted [M+H]⁺: m/z 148.1086

The high-resolution mass spectrum should show a prominent ion at m/z 148.1086, which corresponds to the protonated molecule [C₅H₁₄N₃O₂]⁺.

Predicted Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion at m/z 148.1 would likely reveal key structural fragments:

-

Loss of Methanol (-32 Da): A common fragmentation pathway for acetals, leading to a fragment ion at m/z 116.

-

Loss of a Methoxy Radical (-31 Da): Cleavage of a C-O bond, resulting in a fragment at m/z 117.

-

Cleavage of the C2-C3 bond: This would lead to fragments corresponding to the guanidino-ethyl portion and the dimethoxymethyl cation.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of evidence from all methods. The following workflow illustrates this self-validating system.

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The ¹H and ¹³C NMR spectra are expected to provide unambiguous confirmation of the carbon-hydrogen skeleton and connectivity. Infrared spectroscopy will verify the presence of the critical guanidine and acetal functional groups, while high-resolution mass spectrometry will confirm the elemental composition and molecular weight. By cross-referencing data from these orthogonal techniques, researchers can achieve a high-confidence structural elucidation, ensuring the identity and purity of this versatile chemical building block.

References

-

de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(v), 82-91. [Link][1]

-

Fricke, J., et al. (2019). First structural characterization of guanidine, HN=C(NH₂)₂. Chemistry – A European Journal, 25(3), 736-740. [Link][4]

-

Batagarawa, S. M., & Adam, F. (2016). The Chemical Fixation of Carbon Dioxide by Tetramethylguanidine and Triazabicyclodec-5-ene Bases. ResearchGate. [Link][2]

-

Gable, K. P. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link][3]

-

ResearchGate. (n.d.). The mass spectra of the guanidines. ResearchGate. [Link][5]

Sources

Solubility and stability of 1-(2,2-Dimethoxyethyl)guanidine

An In-Depth Technical Guide to the Solubility and Stability of 1-(2,2-Dimethoxyethyl)guanidine

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Given the limited specific literature on this molecule, this document synthesizes foundational principles of guanidine chemistry with field-proven methodologies to offer a predictive assessment and a robust framework for its empirical evaluation. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for solubility and stability assessment, development of a stability-indicating analytical method, and insights into the underlying chemical principles.

Introduction to this compound

This compound is a substituted guanidine derivative featuring a dimethoxyacetal moiety. The guanidinium group, with a pKa typically around 12.5-13.6, confers a strongly basic nature and renders the molecule protonated under most physiological conditions.[1][2] This protonated state, the guanidinium ion, is stabilized by resonance, distributing the positive charge across three nitrogen atoms, which contributes to its overall stability.[3] The presence of the 2,2-dimethoxyethyl group introduces a flexible, moderately lipophilic side chain containing an acetal functional group. This unique combination of a highly polar, charged head group and a non-polar, hydrolytically sensitive tail suggests a nuanced physicochemical profile that warrants careful experimental investigation.

Molecular Structure:

-

IUPAC Name: this compound

-

Chemical Formula: C₅H₁₃N₃O₂

-

Key Features:

-

Guanidine Group: Strongly basic, readily protonated, capable of extensive hydrogen bonding.

-

Acetal Group: Susceptible to acid-catalyzed hydrolysis, which represents a primary potential degradation pathway.

-

Ethyl Linker: Provides flexibility and spacing between the two key functional groups.

-

Predicted Physicochemical Properties

Based on the principles of guanidine chemistry, we can infer a set of expected properties for this compound. These predictions serve as a hypothesis to be tested by the empirical protocols detailed in subsequent sections.

-

High Aqueous Solubility: The polar and ionic nature of the protonated guanidinium group is expected to dominate the molecule's properties, leading to high solubility in polar solvents like water.[2][4]

-

pH-Dependent Solubility: Solubility in aqueous media will likely be influenced by pH. While highly soluble in acidic to neutral pH where it exists as the guanidinium ion, the free base may be less soluble.[2]

-

Limited Solubility in Non-Polar Solvents: As with most guanidine salts, solubility in non-polar organic solvents is predicted to be low.[2]

-

Hygroscopicity: Guanidine and its salts are known to be hygroscopic, readily absorbing moisture from the air.[2][5]

-

Stability Profile: The primary point of instability is the acetal functional group, which is prone to hydrolysis under acidic conditions to yield aminoacetaldehyde dimethyl acetal and guanidine. The guanidinium core itself is generally stable but can hydrolyze to urea under harsh heating in aqueous solutions.[5]

Comprehensive Solubility Assessment

A thorough understanding of solubility is critical for formulation development and ensuring reliable results in biological assays. Both kinetic and thermodynamic solubility should be evaluated.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and lead optimization.[5][6]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., pH-buffered aqueous solutions, saline, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sampling and Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Perform a precise dilution of the supernatant into the mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (detailed in Section 5) to determine the concentration of the dissolved compound.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment used in early drug discovery to identify compounds with potential solubility liabilities.[7][8] It measures the concentration at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate.[7]

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[5]

-

Precipitate Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed. Alternatively, filter the solutions and quantify the concentration in the filtrate via HPLC-UV or UV plate reader.[7]

Data Presentation: Predicted Solubility Profile

The following table should be used to summarize the experimentally determined solubility data.

| Solvent/Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| 0.1 M HCl | 1.0 | 25 | Experimental Value | Experimental Value |

| Acetate Buffer | 4.5 | 25 | Experimental Value | Experimental Value |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Experimental Value | Experimental Value |

| Water (Deionized) | ~7.0 | 25 | Experimental Value | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value | N/A |

| Acetonitrile | N/A | 25 | Experimental Value | N/A |

| DMSO | N/A | 25 | Experimental Value | N/A |

In-Depth Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[9][10] A target degradation of 5-20% is generally considered optimal for these studies.[9]

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Stress Testing

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize, dilute, and analyze by HPLC. The primary expected degradation product is guanidine, resulting from the hydrolysis of the acetal.

-

Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH. Guanidine derivatives are generally more stable under basic conditions, so less degradation is expected compared to acidic conditions.

-

Neutral Hydrolysis: Repeat the procedure using HPLC-grade water.

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature. Monitor the sample over time (e.g., up to 24 hours) by HPLC.

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C). Analyze samples at set intervals to assess degradation.

-

Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[11] Analyze the samples by HPLC.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Parameters | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant Peak (RT) |

| 0.1 M HCl | 60°C | 24 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| 0.1 M NaOH | 60°C | 24 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂ | RT | 24 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Thermal (Solid) | 80°C | 72 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Photolytic | ICH Q1B | - | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique.[12] Due to the polar and basic nature of guanidines, specialized chromatographic conditions are often required for good peak shape and retention.[1]

Caption: HPLC Method Development Workflow.

Recommended HPLC-UV Method

This method is adapted from established protocols for guanidine analysis and serves as an excellent starting point.[2][3]

-

Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm.[3] This HILIC-type column is effective for retaining highly polar and basic compounds.

-

Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid.[3] The formic acid serves to protonate the guanidine and improve peak shape.

-

Flow Rate: 1.0 mL/minute.[3]

-

Injection Volume: 1-5 µL.

-

Detection Wavelength: UV at 195 nm.[3] Guanidines have a UV absorbance maximum at low wavelengths.

-

Column Temperature: Ambient or controlled at 25°C.

The developed method must be validated according to ICH guidelines to ensure it is stability-indicating . This involves demonstrating specificity (the ability to separate the parent peak from all degradation products), linearity, accuracy, precision, and robustness.

Conclusion

This compound is a molecule with distinct physicochemical properties dictated by its strongly basic guanidine head and hydrolytically sensitive acetal tail. This guide provides a predictive framework and detailed experimental protocols for the rigorous determination of its solubility and stability profiles. The successful execution of these studies, underpinned by a robust, stability-indicating HPLC method, will provide the critical data necessary for advancing the research and development of any project involving this compound.

References

-

MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link][3]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][13]

-

SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link][14]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link][15]

-

Kuujia. (n.d.). 113-00-8(Guanidine). Retrieved from [Link][4]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Al-Salami, H., Butt, G., & Tucker, I. (2018). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 13(10), 935-944.[7]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link][11]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][10]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][6]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mtc-usa.com [mtc-usa.com]

- 3. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. fda.gov [fda.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Strategic Utility of 1-(2,2-Dimethoxyethyl)guanidine: A Technical Guide for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-(2,2-dimethoxyethyl)guanidine as a versatile and strategic building block in modern organic synthesis. Positioned at the intersection of guanidine chemistry and masked functionality, this reagent offers a unique platform for the construction of complex heterocyclic scaffolds. We will delve into its synthesis, physicochemical properties, and critically, its application in the preparation of functionalized 2-aminoimidazoles and pyrimidines. The causality behind its synthetic utility, stemming from the latent aldehyde functionality within the dimethoxyethyl moiety, will be a central theme. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the efficient synthesis of novel molecular architectures.

Introduction: The Unmasked Potential of a Functionalized Guanidine

The guanidinium group is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its strong basicity and ability to engage in multiple hydrogen bonding interactions.[1][2] When incorporated into a building block, it provides a reliable nucleophilic component for the construction of various nitrogen-containing heterocycles. This compound introduces a strategic advantage to this landscape: a protected aldehyde functionality. The dimethoxy acetal group is stable under basic and neutral conditions, allowing the guanidine moiety to participate in cyclization reactions without interference. Subsequent mild acidic hydrolysis can then unmask the aldehyde, providing a versatile handle for a wide array of further synthetic transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This "masked functionality" approach is a cornerstone of efficient and elegant organic synthesis.

Physicochemical Properties and Synthesis

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its constituent functional groups. It is expected to be a colorless to pale yellow liquid or low-melting solid, soluble in polar organic solvents.[3]

The synthesis of this compound can be achieved through the guanidinylation of aminoacetaldehyde dimethyl acetal. Aminoacetaldehyde dimethyl acetal is a commercially available starting material.[3][4] The guanidinylation can be accomplished using various established reagents.[5]

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C5H13N3O2 |

| Molecular Weight | 147.18 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Solubility | Soluble in methanol, ethanol, chloroform |

| Stability | Stable under basic/neutral conditions; hydrolyzes in acid |

Synthesis of this compound: A General Protocol

A plausible and well-precedented method for the synthesis of this compound involves the reaction of aminoacetaldehyde dimethyl acetal with a suitable guanidinylating agent.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of aminoacetaldehyde dimethyl acetal (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a guanidinylating agent (e.g., N,N'-di-Boc-S-methylisothiourea, 1.05 equivalents) and a non-nucleophilic base like triethylamine (2.0 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the protected guanidine.

-

Deprotection (if necessary): If a protected guanidinylating agent is used, the protecting groups (e.g., Boc) are removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Application in the Synthesis of 2-Amino-1-(2,2-dimethoxyethyl)imidazoles

The reaction of guanidines with α-haloketones is a classical and efficient method for the synthesis of 2-aminoimidazoles.[6][7] this compound serves as an excellent substrate in this reaction to introduce a functionalizable side chain at the N1 position of the imidazole ring.

Reaction Workflow: Synthesis of 2-Amino-1-(2,2-dimethoxyethyl)imidazoles

Caption: Workflow for the synthesis of 2-amino-1H-imidazole-1-acetaldehyde.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.0 equivalent) in a polar solvent such as ethanol or isopropanol.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 2-amino-1-(2,2-dimethoxyethyl)imidazole.

Application in the Synthesis of Functionalized 2-Aminopyrimidines

The condensation of guanidines with 1,3-dicarbonyl compounds is a robust and widely used method for the synthesis of 2-aminopyrimidines.[8][9] By employing this compound, a dimethoxyethyl moiety can be readily installed on the pyrimidine ring, paving the way for further synthetic elaborations.

Reaction Workflow: Synthesis of Functionalized 2-Aminopyrimidines

Caption: Synthesis of 2-aminopyrimidines with a functionalizable side chain.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equivalent) and this compound (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture at reflux. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the functionalized 2-aminopyrimidine.

Deprotection and Further Synthetic Transformations

The strategic value of this compound is fully realized upon the deprotection of the acetal to reveal the aldehyde functionality. This is typically achieved under mild acidic conditions.

General Deprotection Protocol:

-

Reaction Setup: Dissolve the acetal-protected heterocycle in a mixture of an organic solvent (e.g., tetrahydrofuran) and aqueous acid (e.g., 1 M HCl).

-

Reaction Execution: Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are dried and concentrated to yield the aldehyde.

The resulting aldehyde is a versatile intermediate for a plethora of subsequent reactions, including but not limited to:

-

Reductive Amination: To introduce a variety of amine-containing side chains.

-

Wittig Reaction: For the formation of carbon-carbon double bonds.

-

Oxidation: To generate the corresponding carboxylic acid.

-

Grignard and Organolithium Additions: To form secondary alcohols.

Conclusion: A Strategic Asset in Synthetic Chemistry

This compound represents a powerful and versatile building block for the synthesis of functionalized heterocyclic compounds. Its unique combination of a reactive guanidine moiety and a masked aldehyde functionality allows for the construction of complex molecular architectures with high efficiency and strategic elegance. The protocols and workflows presented in this guide, based on well-established chemical principles, provide a solid foundation for researchers to explore the full potential of this valuable synthetic tool in drug discovery and materials science.

References

-

Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2732–2735. [Link]

-

Kapp, T. G., Fottner, M., & Kessler, H. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 54873. [Link]

-

Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2732-2735. [Link]

-

Kapp, T. G., Fottner, M., & Kessler, H. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), e54873. [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

-

Overman, L. E., & Dounay, A. B. (2003). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 5(11), 1809-1812. [Link]

-

Roccatano, D., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

-

INEOS OPEN. (2020). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link]

-

Overman, L. E., & Dounay, A. B. (2003). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 5(11), 1809–1812. [Link]

-

Baoran Chemical. (n.d.). What is amino acetaldehyde dimethyl acetal used for? [Link]

-

Zhang, W.-X., & Xi, Z. (2014). Oxidant-switchable Selective Synthesis of 2-aminobenzimidazoles via C-H amination/acetoxylation of Guanidines. Organic Letters, 16(24), 6274-6277. [Link]

-

de la Torre, M. C., & Gotor, V. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. European Journal of Medicinal Chemistry, 265, 116065. [Link]

-

ResearchGate. (n.d.). Cyclization reaction between alkynones and guanidine. [Link]

-

Overman, L. E., & Dounay, A. B. (2008). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron, 64(36), 8496-8505. [Link]

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).

-

Farrar, W. V. (1965). A synthesis of guanidine derivatives. Journal of the Chemical Society (Resumed), 856-858. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... [Link]

-

Farrar, W. V. (1965). 155. A synthesis of guanidine derivatives. Journal of the Chemical Society (Resumed), 856. [Link]

-

Zhang, W. X., Xu, L., & Xi, Z. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 51(2), 254-265. [Link]

- Google Patents. (n.d.). Method for preparing aminoacetaldehyde dimethyl acetal.

- Google Patents. (n.d.).

-

de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

Sources

- 1. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. baoranchemical.com [baoranchemical.com]

- 4. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 5. Guanidine synthesis [organic-chemistry.org]

- 6. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [pubmed.ncbi.nlm.nih.gov]

- 8. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Dimethoxyethyl Group: A Keystone for Modulating Guanidine Reactivity and Function

A Technical Guide for Advanced Chemical and Pharmaceutical Research

Abstract

The guanidine moiety, a cornerstone in both organic synthesis and medicinal chemistry, possesses a unique combination of high basicity and a resonance-stabilized conjugate acid.[1] Its utility, however, is not monolithic; it can be exquisitely tuned through strategic substitution. This technical guide provides an in-depth exploration of the dimethoxyethyl group as a powerful and nuanced modulator of guanidine reactivity. We will dissect the synergistic interplay of electronic, steric, and conformational effects imparted by this substituent, with a primary focus on its capacity for intramolecular hydrogen bonding (IMHB). This guide will demonstrate how the dimethoxyethyl group enhances basicity, pre-organizes the guanidinium cation for catalysis, and offers unique advantages for drug design. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical knowledge to leverage this remarkable functional group.

The Guanidine Core: A Foundation of Reactivity